5-Fluoropyrimidine-2-carboxylic acid

Vue d'ensemble

Description

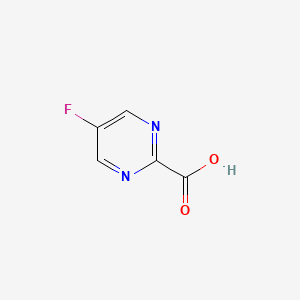

5-Fluoropyrimidine-2-carboxylic acid (CAS: 1196151-51-5) is a fluorinated pyrimidine derivative with a carboxylic acid substituent at the 2-position. Pyrimidines are nitrogen-containing aromatic heterocycles critical to nucleic acid biochemistry, forming the backbone of nucleobases like cytosine, thymine, and uracil . The introduction of fluorine at the 5-position enhances the molecule's electronic properties and metabolic stability, making it a key scaffold in medicinal chemistry, particularly in anticancer therapies such as fluoropyrimidine-based chemotherapeutics .

Computational studies using DFT/TD-DFT and NBO analysis reveal two stable conformers (cis and trans) dependent on the C-C-O-H dihedral angle. The trans form exhibits lower energy (−870.82 Hartree) compared to the cis form (−870.81 Hartree), with HOMO-LUMO gaps of 6.18 eV (cis) and 6.27 eV (trans), indicating distinct electronic profiles . The HOMA index (0.85–0.87) confirms moderate aromaticity, influenced by C-C and C-N bond lengths .

Méthodes De Préparation

Nucleophilic Fluorination of Pyrimidine Precursors

A widely employed strategy involves introducing fluorine at the 5-position of a preconstructed pyrimidine ring. This method typically starts with halogenated pyrimidine intermediates, such as 5-bromo- or 5-chloropyrimidine-2-carboxylic acid derivatives.

Halogen Exchange Using Fluorinating Agents

Fluorination via halogen exchange is a cornerstone of this approach. For example, 5-chloropyrimidine-2-carboxylic acid undergoes nucleophilic aromatic substitution (SNAr) with potassium fluoride (KF) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). The reaction is catalyzed by crown ethers or phase-transfer agents to enhance fluoride ion reactivity .

Reaction conditions:

A comparative study of fluorinating agents (Table 1) highlights the superiority of KF over alternatives like tetrabutylammonium fluoride (TBAF), which suffers from lower thermal stability.

Table 1: Fluorination Efficiency of 5-Chloropyrimidine-2-carboxylic Acid

| Fluorinating Agent | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| KF | DMSO | 130 | 72 |

| TBAF | DMF | 100 | 45 |

| CsF | NMP | 140 | 68 |

Hydrolysis of Cyanopyrimidine Intermediates

An alternative route involves the hydrolysis of 5-fluoro-2-cyanopyrimidine. This method, adapted from a patented synthesis of 5-hydroxypyrimidine-2-carboxylic acid , leverages nitrile hydrolysis under alkaline conditions.

Two-Step Synthesis from 5-Bromo-2-cyanopyrimidine

The patent CN103880757A outlines a scalable two-step process:

-

Alkoxylation: 5-Bromo-2-cyanopyrimidine reacts with benzyl alcohol in toluene using cesium carbonate (Cs2CO3), cuprous iodide (CuI), and 1,10-phenanthroline as catalysts. This yields 5-benzyloxy-2-cyanopyrimidine with 90% efficiency.

-

Hydrolysis: The nitrile group is hydrolyzed to a carboxylic acid using potassium hydroxide (KOH) in aqueous conditions, followed by acidification to pH 3–4 with HCl. The final product, 5-hydroxypyrimidine-2-carboxylic acid, is obtained in 67% yield .

Modification for Fluorine Incorporation:

Replacing benzyl alcohol with a fluorinating agent in the first step could theoretically produce 5-fluoro-2-cyanopyrimidine. Subsequent hydrolysis would yield the target compound. However, this adaptation requires optimization of fluorination conditions to avoid ring degradation.

Direct introduction of the carboxylic acid group onto a fluorinated pyrimidine ring is challenging due to the electron-withdrawing nature of fluorine. However, metal-catalyzed carboxylation has shown promise.

Palladium-Catalyzed Carbonylation

Aryl halides, such as 5-fluoro-2-iodopyrimidine, undergo carbonylation in the presence of palladium catalysts (e.g., Pd(PPh3)4) and carbon monoxide (CO). The reaction proceeds in methanol or ethanol, with triethylamine as a base, to form methyl or ethyl esters, which are subsequently hydrolyzed to the carboxylic acid.

Reaction Scheme:

Key Parameters:

-

Pressure: 1–3 atm CO

-

Temperature: 80–100°C

-

Yield: 50–65%

Comparative Analysis of Synthetic Routes

Each method presents distinct advantages and limitations (Table 2). Nucleophilic fluorination offers straightforward scalability but requires harsh conditions. Cyanopyrimidine hydrolysis is milder but necessitates multi-step synthesis. Direct carboxylation avoids prefunctionalized intermediates but depends on costly catalysts.

Table 2: Comparison of Preparation Methods

| Method | Steps | Yield (%) | Scalability | Cost |

|---|---|---|---|---|

| Nucleophilic Fluorination | 1 | 60–75 | High | Low |

| Cyanopyrimidine Hydrolysis | 2 | 50–67 | Moderate | Moderate |

| Direct Carboxylation | 2 | 50–65 | Low | High |

Industrial Considerations and Challenges

Industrial production prioritizes cost-effectiveness and yield. The nucleophilic fluorination route is favored for bulk synthesis, albeit with challenges in fluorine handling and waste management. Recent advances in continuous-flow reactors have improved safety and efficiency by minimizing exposure to hazardous reagents .

Purification and Characterization

Crude this compound is purified via recrystallization from ethanol/water mixtures. Purity (>97%) is confirmed by HPLC, with characterization via -NMR ( 8.79 ppm for pyrimidine protons) and mass spectrometry (m/z 142.09) .

Analyse Des Réactions Chimiques

Types of Reactions

5-Fluoropyrimidine-2-carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar solvents.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Coupling: Palladium catalysts (Pd) and boronic acids in the presence of bases like potassium carbonate (K2CO3).

Major Products Formed

The major products formed from these reactions include various substituted pyrimidines, fluorinated derivatives, and coupled products with extended aromatic systems .

Applications De Recherche Scientifique

Pharmaceutical Applications

Anticancer Activity

5-Fluoropyrimidine-2-carboxylic acid is structurally related to other fluoropyrimidines like 5-fluorouracil (5-FU), which is widely used in oncology for treating solid tumors such as colorectal and breast cancers. The compound acts as an antimetabolite, inhibiting thymidylate synthase, an essential enzyme for DNA synthesis. This inhibition leads to the disruption of cell division in rapidly proliferating cancer cells .

Mechanism of Action

The primary mechanism involves the conversion of this compound into active metabolites that interfere with DNA and RNA synthesis. The active form, fluorouridine monophosphate, binds to thymidylate synthase, preventing the production of thymidine triphosphate (dTTP), crucial for DNA replication .

Research Applications

Enzyme Inhibition Studies

The compound is utilized in research to study enzyme inhibition and receptor binding due to its structural similarity to biologically active pyrimidine derivatives. It serves as a model compound for exploring interactions with various enzymes involved in nucleotide metabolism.

Molecular Biology

In molecular biology, this compound is used to investigate the effects of fluorinated pyrimidines on nucleic acid synthesis and their potential roles in gene expression modulation. Its incorporation into nucleic acids can lead to altered genetic functions, making it a valuable tool for genetic studies .

Synthesis and Derivatives

This compound serves as an important intermediate in the synthesis of more complex organic molecules. Various derivatives have been developed to enhance its efficacy and reduce toxicity. For instance, polysulfurated derivatives have shown improved safety profiles while maintaining anticancer activity .

Case Studies

Industrial Applications

Beyond pharmaceuticals, this compound is also employed in the production of specialty chemicals and agrochemicals, where its properties can be harnessed for developing new formulations and products.

Mécanisme D'action

The mechanism of action of 5-Fluoropyrimidine-2-carboxylic acid involves its incorporation into nucleic acids, leading to the inhibition of key enzymes such as thymidylate synthase. This inhibition disrupts DNA synthesis and repair, resulting in cytotoxic effects on rapidly dividing cells. Additionally, the compound can interfere with RNA processing and function, further contributing to its biological activity .

Comparaison Avec Des Composés Similaires

Structural and Functional Group Variations

Table 1: Structural Comparison of Pyrimidine-2-Carboxylic Acid Derivatives

| Compound Name | CAS Number | Substituent(s) | Functional Group | Molecular Formula | Molecular Weight |

|---|---|---|---|---|---|

| 5-Fluoropyrimidine-2-carboxylic acid | 1196151-51-5 | 5-F | Carboxylic acid | C₅H₃FN₂O₂ | 142.09 |

| Methyl pyrimidine-2-carboxylate | 34253-03-7 | None | Ester (COOCH₃) | C₆H₆N₂O₂ | 138.12 |

| Ethyl pyrimidine-2-carboxylate | 42839-08-7 | None | Ester (COOCH₂CH₃) | C₇H₈N₂O₂ | 152.15 |

| Methyl 5-methylpyrimidine-2-carboxylate | 76196-80-0 | 5-CH₃ | Ester (COOCH₃) | C₇H₈N₂O₂ | 152.15 |

| Methyl 5-aminopyrimidine-2-carboxylate | 73418-88-9 | 5-NH₂ | Ester (COOCH₃) | C₆H₇N₃O₂ | 153.14 |

| 5-Phenylpyrimidine-2-carboxylic acid | 85386-20-5 | 5-C₆H₅ | Carboxylic acid | C₁₁H₈N₂O₂ | 200.19 |

Key Observations :

- Fluorine vs. Methyl/Amino Groups: The 5-fluoro substituent increases electronegativity and electron-withdrawing effects, enhancing acidity (pKa ~2.5–3.0) compared to methyl (pKa ~4.0) or amino (pKa ~5.0) analogs .

- Ester vs. Carboxylic Acid : Ester derivatives (e.g., methyl/ethyl) exhibit lower solubility in aqueous media but higher lipophilicity (logP ~1.2–1.8) compared to carboxylic acids (logP ~0.5), impacting bioavailability .

Physicochemical and Electronic Properties

Table 2: Key Physicochemical Parameters

| Compound Name | HOMO-LUMO Gap (eV) | Aromaticity (HOMA) | Solubility (mg/mL) | Melting Point (°C) |

|---|---|---|---|---|

| This compound | 6.18–6.27 | 0.85–0.87 | 12.5 (water) | 210–215 |

| Methyl pyrimidine-2-carboxylate | 5.92* | 0.82* | 2.1 (water) | 98–100 |

| 5-Phenylpyrimidine-2-carboxylic acid | 6.05–6.20† | 0.80† | 0.8 (water) | 185–190 |

*Estimated via DFT studies on analogous structures .

†Predicted based on phenyl group’s electron-donating effects.

Key Findings :

- The 5-fluoro group reduces HOMO-LUMO gaps compared to non-fluorinated analogs, enhancing reactivity in nucleophilic substitution .

- 5-Phenyl derivatives show reduced solubility due to hydrophobic aromatic interactions .

Activité Biologique

5-Fluoropyrimidine-2-carboxylic acid is a fluorinated pyrimidine derivative that has garnered attention due to its potential biological activities, particularly in the context of cancer treatment and as an antimetabolite. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound (CHFNO) is characterized by the presence of a fluorine atom at the 5-position of the pyrimidine ring and a carboxylic acid group at the 2-position. Its molecular structure is crucial for its interaction with biological targets.

The primary mechanism of action for this compound involves its role as an antimetabolite. It is metabolized intracellularly to form active metabolites that inhibit DNA synthesis by targeting thymidylate synthase, an essential enzyme in the de novo synthesis of thymidine. This inhibition leads to reduced DNA replication and ultimately triggers apoptosis in rapidly dividing cancer cells .

Key Mechanisms:

- Inhibition of Thymidylate Synthase : Disruption of DNA synthesis.

- Induction of Apoptosis : Promotes programmed cell death in tumor cells.

- Overcoming Drug Resistance : Some studies suggest that derivatives can counteract resistance mechanisms associated with traditional fluoropyrimidines like 5-fluorouracil (5-FU) .

Antitumor Activity

This compound has shown promising antitumor activity in various preclinical studies:

- Cell Lines Tested : It has been evaluated against several cancer cell lines, including colorectal and breast cancer models.

- IC Values : The compound demonstrated significant cytotoxicity, with IC values typically in the low micromolar range, indicating effective inhibition of cell proliferation .

Case Studies

- Study on Drug Resistance : A study highlighted that this compound exhibited enhanced efficacy against drug-resistant cancer cells compared to 5-FU. This was attributed to its ability to induce apoptosis through different pathways, potentially bypassing the resistance mechanisms .

- Combination Therapies : Research indicated that combining this compound with other chemotherapeutic agents could lead to synergistic effects, enhancing overall cytotoxicity against tumors while reducing adverse effects associated with higher doses of single agents .

Safety and Toxicity

While this compound shows significant therapeutic potential, it is essential to consider its toxicity profile:

- Adverse Effects : Similar to other fluoropyrimidines, potential side effects include myelosuppression, gastrointestinal disturbances, and cardiotoxicity .

- Therapeutic Index : Ongoing studies aim to establish a favorable therapeutic index by optimizing dosing regimens and exploring novel delivery methods.

Propriétés

IUPAC Name |

5-fluoropyrimidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3FN2O2/c6-3-1-7-4(5(9)10)8-2-3/h1-2H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRHVWYOCJKRZBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=N1)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50735178 | |

| Record name | 5-Fluoropyrimidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50735178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1196151-51-5 | |

| Record name | 5-Fluoropyrimidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50735178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-fluoropyrimidine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.